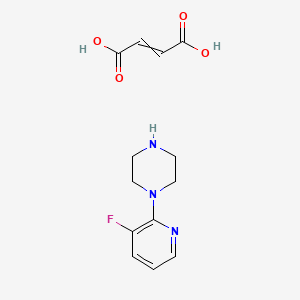
But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine is a compound that combines the properties of but-2-enedioic acid and 1-(3-fluoropyridin-2-yl)piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropyridin-2-yl)piperazine typically involves the reaction of piperazine with 2-chloro-3-fluoropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
Chemistry
In chemistry, 1-(3-fluoropyridin-2-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology and Medicine
It can interact with specific biological targets, making it useful in the development of therapeutic agents for various diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with biological molecules, influencing their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A similar compound with a pyridine ring substituted at the 2-position.
1-(4-Fluorophenyl)piperazine: A compound with a fluorine atom on a phenyl ring instead of a pyridine ring.
Uniqueness
1-(3-fluoropyridin-2-yl)piperazine is unique due to the specific position of the fluorine atom on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
85386-89-6 |
|---|---|
Molecular Formula |
C13H16FN3O4 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12FN3.C4H4O4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;5-3(6)1-2-4(7)8/h1-3,11H,4-7H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
CSEPCSRDBDAHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















